5-(3-Bromophenyl)-5-methyloxolan-2-one
Description
5-(3-Bromophenyl)-5-methyloxolan-2-one is a brominated lactone derivative featuring a 3-bromophenyl substituent and a methyl group at the 5-position of the oxolan-2-one (γ-lactone) ring.
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
5-(3-bromophenyl)-5-methyloxolan-2-one |
InChI |
InChI=1S/C11H11BrO2/c1-11(6-5-10(13)14-11)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3 |
InChI Key |
QBIZAROLQZKQLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=O)O1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Bromophenyl)-5-methyloxolan-2-one typically involves the reaction of 3-bromobenzaldehyde with methyl vinyl ketone in the presence of a base, followed by cyclization to form the oxolane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(3-Bromophenyl)-5-methyloxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, phenyl-substituted oxolanes, and various substituted phenyl derivatives .
Scientific Research Applications
5-(3-Bromophenyl)-5-methyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism by which 5-(3-Bromophenyl)-5-methyloxolan-2-one exerts its effects involves interactions with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cytochrome P450 enzymes, by binding to their active sites. This inhibition can lead to alterations in metabolic pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent and Functional Group Variations
A. 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one (CAS 121082-86-8)
- Structure: Oxazolidinone ring with bromomethyl and 4-methoxyphenyl groups.
B. 3-{[(2-Bromo-5-fluorophenyl)methyl]amino}oxolan-2-one
- Structure: Oxolan-2-one with an amino-linked 2-bromo-5-fluorophenyl group.
- Key Differences: The amino bridge introduces basicity, while the fluorine atom enhances lipophilicity and metabolic stability. This combination may improve bioavailability compared to the target compound.
- Synthesis : Likely synthesized via reductive amination or nucleophilic substitution .
C. [5-(3-Bromophenyl)-2-furyl]-methylene-hydrazide
- Structure : Furyl ring substituted with a 3-bromophenyl group and hydrazide functionality.
- Key Differences : The hydrazide group enables chelation and interaction with metal ions, while the furyl ring provides a planar aromatic system. This derivative acts as a selective FPR2 agonist, inducing TNFα production and chemotaxis in macrophages .
Lactone Derivatives with Alkyl Substituents
A. 5-Hexyl-5-methyloxolan-2-one
- Structure : Oxolan-2-one with hexyl and methyl groups at the 5-position.
- Key Differences : The long hexyl chain significantly increases lipophilicity, likely reducing aqueous solubility compared to the bromophenyl analog. Such alkyl-substituted lactones are often used as flavoring agents or intermediates in polymer synthesis .
Enone Derivatives with Bromophenyl Groups
A. (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one (Compound C3)
- Structure: α,β-unsaturated ketone (enone) with 3-bromophenyl and p-tolyl groups.
- Key Differences: The conjugated enone system facilitates Michael addition reactions, contrasting with the lactone’s ester reactivity. This compound was synthesized for cytotoxic testing, though results are unspecified in the evidence .
Table 1: Comparative Data for Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Properties/Activities |
|---|---|---|---|---|
| 5-(3-Bromophenyl)-5-methyloxolan-2-one | C₁₁H₁₁BrO₂ | 267.11 (calc.) | 3-Bromophenyl, methyl | Likely moderate lipophilicity |
| 5-(Bromomethyl)-3-(4-methoxyphenyl)-1,3-oxazolidin-2-one | C₁₁H₁₂BrNO₃ | 286.12 | Bromomethyl, 4-methoxyphenyl | High electrophilicity |
| [5-(3-Bromophenyl)-2-furyl]-methylene-hydrazide | C₁₂H₁₀BrN₂O₂ | 309.13 | 3-Bromophenyl, hydrazide | FPR2 agonist; induces TNFα production |
| 5-Hexyl-5-methyloxolan-2-one | C₁₁H₂₀O₂ | 184.28 | Hexyl, methyl | High lipophilicity; flavoring agent |
Key Observations:
- Electronic Effects : Bromine’s electron-withdrawing nature in aryl-substituted lactones may slow hydrolysis compared to alkyl-substituted analogs .
- Bioactivity : Hydrazide derivatives (e.g., ) demonstrate receptor-specific activity, suggesting that the target compound’s lactone ring could be modified to enhance pharmacological targeting .
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